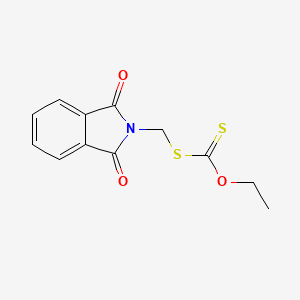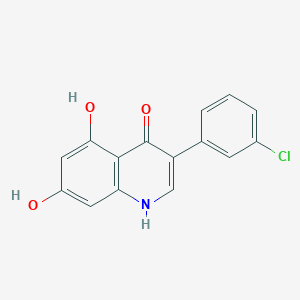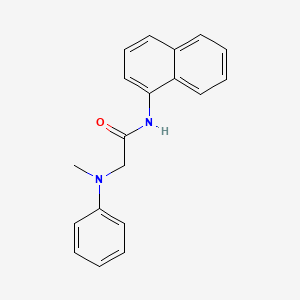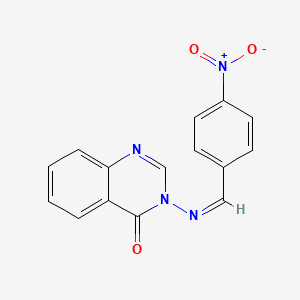![molecular formula C14H10N4OS B11841187 2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide CAS No. 88346-10-5](/img/structure/B11841187.png)
2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline moiety, which is known for its wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide typically involves the condensation of 2-chloroquinoline derivatives with hydrazinecarbothioamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure efficient and scalable synthesis. These methods often employ photochemical cyclization reactions to expedite the formation of complex heterocycles .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of functional materials and as intermediates in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazo[2,1-a]isoquinolin-6(5H)-ones: These compounds share a similar quinoline-based structure and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also contain a quinoline moiety and are known for their pharmacological significance.
Uniqueness
2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide is unique due to its specific structural features and the presence of a hydrazinecarbothioamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
88346-10-5 |
|---|---|
Molekularformel |
C14H10N4OS |
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
(5-hydroxybenzo[h]quinolin-6-yl)iminothiourea |
InChI |
InChI=1S/C14H10N4OS/c15-14(20)18-17-12-9-5-2-1-4-8(9)11-10(13(12)19)6-3-7-16-11/h1-7,19H,(H2,15,20) |
InChI-Schlüssel |
OIUBJKOFKGXWNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=C2N=NC(=S)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11841161.png)



